N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide
CAS No.: 657-63-6
Cat. No.: VC2316664
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 657-63-6 |
|---|---|
| Molecular Formula | C8H5ClF3NO |
| Molecular Weight | 223.58 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]formamide |
| Standard InChI | InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) |
| Standard InChI Key | XEAIJWFDADPVCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl |
Introduction
Chemical Identity and Nomenclature
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide belongs to the class of trifluoromethylbenzenes, featuring specific halogen substitution patterns. The compound is known by several synonyms in scientific literature and commercial catalogs.
Primary Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 657-63-6 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]formamide |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| PubChem Compound ID | 242309 |
Alternative Names and Synonyms
The compound is also known by several alternative names in scientific and commercial contexts:
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N-Formyl 2-chloro-5-(trifluoromethyl)aniline
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6'-Chloro-α,α,α-trifluoro-m-formotoluidide
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4-Chloro-3-formamidobenzotrifluoride
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6-Chlor-3-trifluormethyl-formanilid
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N-[2-chloro-5-(trifluoromethyl)phenyl]methanamide
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Formamide, N-[2-chloro-5-(trifluoromethyl)phenyl]-
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NSC 50863
Structural Characteristics
Molecular Structure
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide features a phenyl ring with two key substituents: a chlorine atom at position 2 and a trifluoromethyl group at position 5. Additionally, a formamide group (-NHCHO) is attached to the phenyl ring. This unique combination of functional groups contributes to its specific chemical properties and reactivity patterns.
Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) |
| Standard InChIKey | XEAIJWFDADPVCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl |
Structural Conformations
The compound can exist in different rotameric forms due to restricted rotation around the N-C bond of the formamide group. This rotameric behavior is characteristic of many formamide derivatives and affects both its spectroscopic properties and reactivity.
Physical and Chemical Properties
Physical State and Appearance
At room temperature, N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide typically appears as a crystalline solid. Its exact appearance may vary depending on purity and preparation methods.
Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.474 g/cm³ |
| Boiling Point | 311.4°C at 760 mmHg |
| Flash Point | 142.1°C |
| Partition Coefficient (LogP) | 3.63600 |
| Polar Surface Area (PSA) | 29.10000 |
| Melting Point | Not explicitly reported in available data |
| Solubility | Soluble in common organic solvents including methanol, ethyl acetate, and dichloromethane; Limited solubility in water |
Chemical Reactivity
The reactivity of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is primarily determined by its functional groups:
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The formamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine.
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The chloro substituent at position 2 is susceptible to nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing trifluoromethyl group.
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The trifluoromethyl group provides increased lipophilicity and metabolic stability in biological systems.
Synthesis Methods
Direct Formylation
The most common synthesis route involves the formylation of 2-chloro-5-(trifluoromethyl)aniline. This reaction can be accomplished through several methods:
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Using formic acid or formic anhydride under mild conditions
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Employing formyl chloride in the presence of a suitable base
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Utilizing N-formylating agents such as N-formylimidazole or acetic formic anhydride
Alternative Synthetic Approaches
Alternative synthetic pathways may include:
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Trifluoromethylation of N-(2-chlorophenyl)formamide
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Chlorination of N-(3-(trifluoromethyl)phenyl)formamide
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N-heterocyclic carbene-supported zinc-catalyzed N-formylation reactions, which have been demonstrated for similar aniline derivatives
Analytical Characterization
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak at m/z 223
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Characteristic fragmentation patterns including loss of the formyl group
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Isotope patterns distinctive of compounds containing chlorine
Chromatographic Behavior
The compound can be analyzed using various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), particularly useful when derivatized
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Thin-Layer Chromatography (TLC) using appropriate solvent systems
Applications and Uses
Chemical Intermediate
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide primarily serves as a chemical intermediate in the synthesis of more complex molecules, particularly those of pharmaceutical or agrochemical interest. The presence of both the chloro and trifluoromethyl substituents makes it valuable for introducing these functionalities into target molecules.
Research Applications
In scientific research, the compound may be used as:
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A building block for the synthesis of biologically active compounds
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A precursor for the preparation of ligands in organometallic chemistry
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A model compound for studying the effects of halogen substitution on chemical reactivity and physical properties
| Parameter | Classification/Value |
|---|---|
| Hazard Symbols | Xi (Irritant) |
| Risk Statements | H319 (Causes serious eye irritation) H302 (Harmful if swallowed) |
| Safety Statements | P264, P270, P301+P312, P330, P501, P280, P305+P351+P338, P337+P313 |
| HS Code | 2924297099 |
| Supplier | Product Number | Quantity | Approximate Price (USD) | Date Updated |
|---|---|---|---|---|
| Sigma-Aldrich | S576565 | 25 mg | $29.80 | 2024-03-01 |
| TRC | F698978 | 250 mg | $55.00 | 2021-12-16 |
| SynQuest Laboratories | 4848-7-X4 | 1 g | $55.00 | 2021-12-16 |
| Apollo Scientific | PC8143 | 1 g | $80.00 | 2021-12-16 |
| AK Scientific | V7157 | 5 g | $131.00 | 2021-12-16 |
Relationship to Other Trifluoromethyl Compounds
Structural Analogs
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide shares structural similarities with several related compounds:
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N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide (CAS: 656-96-2) - a positional isomer with altered substitution pattern
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2-Chloro-5-(trifluoromethyl)aniline - the deformylated precursor
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(3,5-Dinitrophenyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)formamide (CAS: 325741-22-8) - a more complex derivative with additional functionalization
Significance in Trifluoromethyl Chemistry
Trifluoromethyl-containing compounds like N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide have gained prominence in medicinal and agricultural chemistry due to several advantageous properties:
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Enhanced lipophilicity, improving membrane permeability
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Increased metabolic stability due to the strength of the C-F bond
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Altered electronic properties of adjacent functional groups
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Unique binding interactions in biological systems
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